molecular formula C25H19N7O B214886 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

Katalognummer B214886
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: GWTTZLMVXHXQNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and development of cancer cells and inflammation.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide in lab experiments is its potential applications in various fields. However, one limitation is that the compound is not readily available, and its synthesis can be challenging.

Zukünftige Richtungen

There are several future directions for the research on 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide. One direction is to further investigate the compound's potential applications in cancer research and inflammation. Additionally, research can be conducted on the compound's potential applications in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, future studies can focus on optimizing the synthesis method of the compound to make it more readily available for research purposes.
Conclusion:
In conclusion, 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide is a compound that has potential applications in various fields, including cancer research, inflammation, and neurological disorders. Its synthesis method can be challenging, but its potential applications make it an intriguing compound for future research.

Synthesemethoden

The synthesis of 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide involves the reaction of 2-amino-4,5-diphenyl-1H-imidazole with 2-chloro-4'-methoxyacetophenone to produce 4-[4-(2-methylphenyl)-5-phenyl-2-pyrimidinyl]benzamide. This intermediate compound is then reacted with sodium azide and copper (I) iodide to produce the final product.

Wissenschaftliche Forschungsanwendungen

The compound 4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide has been studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. Studies have shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Eigenschaften

Produktname

4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide

Molekularformel

C25H19N7O

Molekulargewicht

433.5 g/mol

IUPAC-Name

4-[4-(2-methylphenyl)-5-(1-phenyltetrazol-5-yl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C25H19N7O/c1-16-7-5-6-10-20(16)22-21(25-29-30-31-32(25)19-8-3-2-4-9-19)15-27-24(28-22)18-13-11-17(12-14-18)23(26)33/h2-15H,1H3,(H2,26,33)

InChI-Schlüssel

GWTTZLMVXHXQNJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=NC=C2C3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)N

Kanonische SMILES

CC1=CC=CC=C1C2=NC(=NC=C2C3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.